N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H10N8O2S and its molecular weight is 366.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of heterocyclic compounds like "N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" involves complex reactions that yield compounds with potential antibacterial, antifungal, and anticancer activities. These compounds are characterized using various spectroscopic techniques to confirm their structure and purity, providing a foundation for further biological activity studies (Patel & Patel, 2015).
Biological Activity
Compounds related to "this compound" have been evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties. These studies help in identifying potent compounds that can be further optimized for higher efficacy and lower toxicity in medical applications (Bikobo et al., 2017).
Anticancer Research
The anticancer properties of derivatives of "this compound" have been a subject of significant interest. These compounds are tested against various cancer cell lines to assess their potential as chemotherapeutic agents. The goal is to develop novel treatments that are more effective and have fewer side effects than current therapies (Tiwari et al., 2017).
Advanced Materials
The electrochemical properties and polymerization potential of compounds structurally related to "this compound" have been explored for applications in advanced materials. These materials may exhibit unique electrochromic and fluorescent properties, making them suitable for applications in electronic devices and sensors (Hsiao & Wang, 2016).
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with amino acid residues in the active pockets of their targets .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit significant cytotoxic effects .
Properties
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8O2S/c16-13(24)14-18-22-23(19-14)10-4-2-9(3-5-10)17-15(25)8-1-6-11-12(7-8)21-26-20-11/h1-7H,(H2,16,24)(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCNCDMNWGDOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)N4N=C(N=N4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.